1-[4-(3-Methylphenoxy)butyl]pyrrolidine
Description
1-[4-(3-Methylphenoxy)butyl]pyrrolidine is a pyrrolidine derivative featuring a 3-methylphenoxy group linked via a four-carbon alkyl chain to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their bioactivity due to the ring’s conformational flexibility and ability to interact with biological targets .
Properties
CAS No. |
5313-18-8 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]pyrrolidine |
InChI |
InChI=1S/C15H23NO/c1-14-7-6-8-15(13-14)17-12-5-4-11-16-9-2-3-10-16/h6-8,13H,2-5,9-12H2,1H3 |
InChI Key |
GCCJEEQXUUQZLR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCCN2CCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
2-(Diphenylmethyl)pyrrolidine
- Structure : A pyrrolidine ring substituted with a diphenylmethyl group.
- Key Differences: The absence of a phenoxy group and butyl chain reduces its polarity compared to the target compound.
- Activity : Diphenylmethyl derivatives often exhibit CNS activity, though specific data for this compound is unavailable .
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine
- Structure : A pyrrolidine linked to a long-chain unsaturated ketone with a methylenedioxyphenyl group.
Dextromoramide (1-(3-Methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine)
- Structure : Combines pyrrolidine with morpholine and diphenyl groups via a butyryl chain.
- Key Differences : The morpholine ring introduces hydrogen-bonding capacity, enhancing opioid receptor affinity.
- Activity : Potent μ-opioid agonist (analgesic efficacy ~10× morphine) .
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride
- Structure: A bulkier tert-octylphenoxy group attached to pyrrolidine.
- Key Differences: Increased steric hindrance may reduce membrane permeability compared to the target compound’s 3-methylphenoxy group .
Pharmacological Activity Comparison
Key Research Findings and Gaps
- MAO-A Inhibition: Compounds with extended hydrophobic chains (e.g., nonatrienyl-pyrrolidine) show stronger MAO-A binding than simpler phenoxy derivatives .
- Opioid vs. Antidepressant Activity: Morpholine-containing derivatives (e.g., Dextromoramide) prioritize opioid pathways, while phenoxy-pyrrolidines may favor enzyme inhibition .
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